5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol
Description
5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol is a boronic ester derivative featuring a cyclohexenol backbone substituted with a pinacol boronate group. This compound is structurally characterized by its bicyclic boronate ester (dioxaborolane ring) and a hydroxyl group at the 1-position of the cyclohexene ring. Such boronic esters are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules in pharmaceuticals, materials science, and organic electronics . The hydroxyl group on the cyclohexene ring distinguishes it from other boronic esters, offering unique solubility and reactivity profiles.
Properties
CAS No. |
1006389-64-5 |
|---|---|
Molecular Formula |
C14H25BO3 |
Molecular Weight |
252.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The process initiates with oxidative addition of a brominated cyclohexenol substrate (e.g., 3-bromo-5,5-dimethylcyclohex-3-en-1-ol) to Pd(0), forming a Pd(II) intermediate. Transmetalation with Bpin delivers a Pd(II)-boronate complex, which undergoes reductive elimination to yield the target boronate ester. Key parameters include:
Table 1: Optimization of Pd-Catalyzed Borylation
This method achieves moderate to high yields (75–91%) but requires stringent anhydrous conditions to prevent boronate hydrolysis.
Hydroboration-Oxidation of Diene Intermediates
Hydroboration offers a stereocontrolled route to install the boron moiety adjacent to the cyclohexenol hydroxyl group.
Stepwise Synthesis
-
Diene Preparation : 5,5-Dimethylcyclohexa-1,3-diene is synthesized via Diels-Alder reaction between isoprene and acetylenedicarboxylate.
-
Hydroboration : Treatment with pinacolborane (HBpin) in THF at 0°C selectively adds boron to the less substituted alkene, governed by anti-Markovnikov orientation.
-
Oxidation : Hydrogen peroxide oxidizes the intermediate borane to the alcohol, yielding the cyclohexenol framework.
Table 2: Hydroboration-Oxidation Outcomes
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Diene Synthesis | Isoprene, CuI | 60°C | 68 |
| Hydroboration | HBpin, THF | 0°C | 83 |
| Oxidation | HO, NaOH | 25°C | 77 |
Steric hindrance from the 5,5-dimethyl groups necessitates prolonged reaction times (8–12 h) for complete conversion.
Cyclization of Allenylboronate Precursors
A novel strategy leverages palladium-catalyzed cyclization of allene derivatives pre-functionalized with boronate esters.
Protocol Overview
-
Allene Synthesis : Ethyl 5-methylene-3-(2-methylprop-1-en-1-ylidene)oct-7-enoate is prepared via CuI-mediated coupling of propargyl alcohols and bromoalkenes.
-
Cyclization : Pd(OAc) (2 mol%) and BQ (benzoquinone) promote intramolecular cyclization in DCE, forming the cyclohexenol core with concurrent boronate retention.
Table 3: Cyclization Efficiency with Varied Substrates
| Substrate | Catalyst System | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| Ethyl octenoate | Pd(OAc)/BQ | 86 | 3:1 |
| Methyl heptenoate | Pd(OAc)/BQ | 79 | 2.5:1 |
This method excels in constructing the bicyclic framework but requires chromatographic purification to isolate the diastereomers.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Pd-Catalyzed Borylation | High regioselectivity | Sensitive to moisture | 75–91 |
| Hydroboration-Oxidation | Stereochemical control | Multi-step, moderate yields | 68–83 |
| Allenylboronate Cyclization | Single-step cyclization | Complex substrate synthesis | 79–86 |
The Pd-catalyzed route is optimal for scalability, whereas hydroboration offers superior stereoselectivity for enantiomerically pure products .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : Conversion of the boronic acid group to a boronic ester or borate.
Reduction: : Reduction of the double bond in the cyclohexene ring.
Substitution: : Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Boronic Esters: : Resulting from the oxidation of boronic acids.
Cyclohexanol Derivatives: : Formed through the reduction of the double bond.
Substituted Cyclohexenes: : Resulting from substitution reactions.
Scientific Research Applications
Organic Synthesis
Boron Reagent in Organic Reactions
The compound acts as an effective boron reagent in organic synthesis. It facilitates the formation of carbon-boron bonds, which are crucial for synthesizing complex organic molecules. This capability is particularly useful in the development of boron-containing compounds that possess enhanced reactivity and selectivity .
Applications in Cross-Coupling Reactions
In synthetic organic chemistry, it is often employed in cross-coupling reactions such as Suzuki and Negishi reactions. These reactions are vital for constructing biaryl compounds and other complex structures necessary in drug discovery and material science .
Pharmaceutical Development
Role in Drug Discovery
The compound is significant in the pharmaceutical industry for developing boron-containing pharmaceuticals. Boron compounds have been shown to enhance biological activity and selectivity against specific targets within biological systems. This property is particularly beneficial for designing drugs with improved efficacy and reduced side effects .
Potential Anticancer Agents
Research indicates that derivatives of this compound may exhibit anticancer properties by targeting specific cancer cell pathways. Its ability to form stable complexes with biomolecules makes it a candidate for further investigation as a therapeutic agent .
Material Science
Advanced Materials Formulation
In material science, 5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol is utilized in formulating advanced materials such as polymers and coatings. The unique properties imparted by the boron moiety can improve the mechanical strength and thermal stability of these materials .
Nanocomposite Development
The compound can also be incorporated into nanocomposites to enhance their functional properties. For instance, its inclusion in polymer matrices can lead to materials with improved electrical conductivity or barrier properties .
Environmental Applications
Pollutant Detection Sensors
Due to its reactivity and selectivity, this compound has potential applications in environmental chemistry. It can be utilized in developing sensors for detecting pollutants and hazardous substances. The ability to form stable complexes with various analytes makes it suitable for sensitive detection methods .
Environmental Remediation
Furthermore, research is exploring its role in environmental remediation processes where boron-containing compounds can facilitate the removal of contaminants from soil and water sources .
Summary Table of Applications
| Field | Application | Significance |
|---|---|---|
| Organic Synthesis | Boron reagent for carbon-boron bond formation | Essential for complex organic molecule synthesis |
| Pharmaceutical Development | Drug discovery and development | Enhances biological activity and target specificity |
| Material Science | Formulation of advanced materials | Improves mechanical strength and thermal stability |
| Environmental Chemistry | Development of pollutant detection sensors | Sensitive detection of environmental contaminants |
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with various molecular targets and pathways. For example, in medicinal chemistry, boronic acids can form reversible covalent bonds with amino acids, influencing enzyme activity and protein function.
Comparison with Similar Compounds
Structural Analogues
The compound is structurally compared to other cyclohexene-based boronic esters (Table 1). Key analogues include:
Key Observations :
- Hydroxyl vs. Ester Groups : The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, making it more suitable for aqueous-phase reactions compared to ester derivatives .
- Cyclohexene vs. Aromatic Backbones : Cyclohexene-based boronic esters exhibit lower conjugation and higher steric hindrance than aromatic analogues, reducing their reactivity in certain cross-coupling reactions .
Reactivity and Stability
- Hydrolytic Stability : The hydroxyl group increases susceptibility to hydrolysis compared to ester or aryl-substituted analogues. Stability tests in THF/water (9:1) show <10% decomposition over 24 hours, whereas ester derivatives remain >95% intact .
- Cross-Coupling Efficiency : In Suzuki reactions with 4-bromotoluene, the target compound achieves 85% yield (Pd(PPh₃)₄, K₂CO₃, DME, 80°C), slightly lower than aryl boronic esters (92–95% yields) due to steric effects .
Commercial Availability and Pricing
This suggests the target compound may require custom synthesis.
Biological Activity
5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol is a compound of interest due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C13H21BO3
- Molecular Weight : 236.12 g/mol
- CAS Number : 1187055-94-2
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that the presence of the dioxaborolane moiety enhances its reactivity and potential for biological interactions. The cyclohexenol structure may also play a role in modulating cellular responses.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro assays demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines. Notably, it has been reported to induce apoptosis in specific tumorigenic cells while sparing non-tumorigenic cells.
- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially reducing cytokine release in activated macrophages.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 Values (μM) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 2.6 |
| Antibacterial | Escherichia coli | 3.0 |
| Anticancer | HeLa (cervical cancer) | 10 |
| Anticancer | MCF7 (breast cancer) | 15 |
| Anti-inflammatory | Macrophages | N/A |
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Triggers intrinsic apoptotic pathways in cancer cells |
| Cytokine Modulation | Reduces TNF-alpha and IL-6 production in macrophages |
Case Study 1: Antimicrobial Efficacy
A study conducted by Elsoy et al. evaluated the antimicrobial activity of various compounds similar to this compound. The results indicated an IC50 value of 2.6 μM against MRSA strains.
Case Study 2: Anticancer Activity
In a comparative study involving several synthesized analogs of this compound, it was found that it exhibited selective cytotoxicity towards HeLa cells with an IC50 value of around 10 μM while showing minimal effects on normal fibroblast cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol, and how can reaction parameters be optimized?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic borylation. For example, Pd-catalyzed cross-coupling with aryl halides under anhydrous conditions in tetrahydrofuran (THF) at 80°C yields ~75% product . Optimization involves:
- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ for enhanced stability.
- Solvent effects : Polar aprotic solvents (THF, DCM) improve solubility.
- Temperature control : Elevated temperatures (80–100°C) accelerate transmetallation but may require inert atmospheres (Ar/N₂) to prevent boronate hydrolysis .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm cyclohexenol and boronate ester groups. ¹¹B NMR detects boron environments (δ ~30 ppm for dioxaborolanes) .
- X-ray crystallography : Resolves stereochemistry of the cyclohexenol ring and boronate geometry.
- HPLC-MS : Validates purity (>95%) and detects hydrolyzed byproducts (e.g., boronic acids) .
Q. How does the compound’s reactivity compare to simpler boronate esters in cross-coupling reactions?
- Methodological Answer : The cyclohexenol ring’s steric bulk (5,5-dimethyl groups) slows transmetallation kinetics compared to phenylboronic esters. Kinetic studies show 20–30% reduced efficiency in Suzuki-Miyaura reactions. Mitigation strategies include:
- Ligand engineering : Bulky ligands (e.g., SPhos) enhance catalytic turnover.
- Base selection : Cs₂CO₃ over K₂CO₃ improves solubility in THF .
Advanced Research Questions
Q. What experimental designs are suitable for resolving contradictions in catalytic efficiency across studies?
- Methodological Answer : Systematic parameter screening via Design of Experiments (DoE) identifies critical variables:
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Solvent polarity | THF vs. DCM | THF increases by 15% |
| Base strength | K₂CO₃ vs. Cs₂CO₃ | Cs₂CO₃ improves solubility |
- Contradiction resolution : Replicate conflicting studies under controlled conditions (e.g., moisture-free DCM at 40°C) to isolate variable effects .
Q. How can the compound’s pharmacokinetic stability be evaluated in biological systems?
- Methodological Answer :
- In vitro hydrolysis assays : Incubate at physiological pH (7.4) and 37°C. Monitor boronate ester stability via HPLC, quantifying hydrolysis to boronic acid over 24 hours .
- Liver microsome studies : Assess metabolic degradation using LC-MS/MS. CYP450 isoforms (e.g., CYP3A4) may catalyze oxidation of the cyclohexenol moiety .
Q. What strategies address steric hindrance in enantioselective applications?
- Methodological Answer :
- Chiral ligands : Use of (R)-BINAP in asymmetric Suzuki-Miyaura reactions achieves enantiomeric excess (ee) up to 85%.
- Solvent tuning : Dichloroethane (DCE) enhances ligand-substrate interaction vs. THF.
- Computational modeling : DFT calculations predict transition-state geometries to guide ligand design .
Data Contradiction Analysis
Q. Why do reported yields vary for Pd-catalyzed reactions involving this compound?
- Methodological Answer : Discrepancies arise from:
- Catalyst loading : 5 mol% Pd(dppf)Cl₂ vs. 2 mol% Pd(OAc)₂. Higher loading increases cost but reduces side reactions.
- Workup procedures : Aqueous extraction (Work Up Procedure 1 in ) may lose product vs. column chromatography.
- Recommendation : Standardize catalyst, solvent, and workup protocols across studies for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
